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Abstract
1-Iodooctane (CH₃(CH₂)₇I) is a primary iodoalkane that serves as a versatile reagent and

building block in organic synthesis and materials science. Its reactivity is largely dictated by the

nature of the carbon-iodine (C-I) bond, which is susceptible to nucleophilic attack and homolytic

cleavage. This technical guide provides a comprehensive overview of the theoretical and

computational approaches used to study 1-iodooctane, focusing on its structural properties,

reaction dynamics, and spectroscopic signatures. While direct computational studies on 1-
iodooctane are limited in the literature, this guide extrapolates from theoretical frameworks

and studies on analogous long-chain haloalkanes to provide a detailed understanding of its

behavior. This document is intended to be a valuable resource for researchers employing

computational chemistry to predict and understand the properties and reactivity of 1-
iodooctane and related compounds.

Introduction
1-Iodooctane is a colorless to light yellow liquid characterized by its long alkyl chain and a

terminal iodine atom.[1] This structure imparts a dual nature to the molecule: a nonpolar,

flexible hydrocarbon tail and a polar, reactive C-I head. The iodine atom, being a large and

polarizable halogen, makes the C-I bond relatively weak and renders the adjacent carbon atom

electrophilic.[2] These characteristics are central to its utility in a variety of chemical
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transformations, most notably in nucleophilic substitution (Sₙ2) reactions where iodide is an

excellent leaving group.[2]

Computational and theoretical chemistry provide powerful tools to investigate the intricacies of

1-iodooctane's molecular structure, conformational landscape, and reaction mechanisms at an

atomic level of detail. Methodologies such as Density Functional Theory (DFT), ab initio

calculations, and molecular dynamics (MD) simulations can offer insights that complement

experimental findings and guide the design of new synthetic routes and materials.

Physicochemical and Spectroscopic Data
A summary of key experimental and computed physicochemical properties of 1-iodooctane is

presented below. This data serves as a benchmark for computational models.

Table 1: Physicochemical Properties of 1-Iodooctane

Property Value Source

Molecular Formula C₈H₁₇I [1][3]

Molecular Weight 240.13 g/mol [4]

Melting Point -46 °C [3]

Boiling Point 225-226 °C [3]

Density 1.33 g/mL at 25 °C [3]

Refractive Index (n²⁰/D) 1.4878 [3]

Dipole Moment 1.88 D [5]

LogP 3.7819 [6]

Table 2: Spectroscopic Data for 1-Iodooctane
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Spectroscopic Technique Key Features/Notes Source

¹H NMR Spectral data available. [1]

¹³C NMR Spectral data available. [7]

Infrared (IR) Spectroscopy
Vapor phase and ATR-IR

spectra available.
[1][8]

Raman Spectroscopy Spectral data available. [7]

Mass Spectrometry (GC-MS)
Fragmentation patterns

available.
[7]

Theoretical and Computational Methodologies
Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT and ab initio methods, are instrumental in

determining the electronic structure, optimized geometry, and vibrational frequencies of 1-
iodooctane.

The first step in most computational studies is to find the minimum energy structure of the

molecule. For 1-iodooctane, this involves optimizing the bond lengths, bond angles, and

dihedral angles of its various conformers. Due to the flexibility of the octyl chain, multiple

conformers exist. The all-trans (anti-periplanar) conformation is generally the lowest in energy

for n-alkanes.

Expected Bond Lengths and Angles: Based on studies of similar iodoalkanes, the C-I bond

length is expected to be around 2.14 Å. The C-C bond lengths will be approximately 1.53-

1.54 Å, and C-H bond lengths around 1.09 Å. Bond angles are expected to be close to the

tetrahedral angle of 109.5°.

Following geometry optimization, a frequency calculation is typically performed. This serves

two purposes: to confirm that the optimized structure is a true minimum on the potential energy

surface (indicated by the absence of imaginary frequencies) and to predict the infrared and

Raman spectra.[9] The calculated vibrational frequencies can be compared with experimental

spectra to validate the computational model.[7][8]
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Computational methods can provide accurate estimates of thermochemical properties such as

the enthalpy of formation and bond dissociation energies (BDE). The C-I bond dissociation

energy is a key parameter that quantifies the stability of the molecule and is crucial for

understanding its reactivity in radical reactions. For primary iodoalkanes, the C-I BDE is

typically in the range of 210-230 kJ/mol.[2]

Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of 1-
iodooctane in the gas phase or in solution. These simulations solve Newton's equations of

motion for a system of atoms, providing insights into conformational changes, solvation, and

transport properties.

The flexible octyl chain of 1-iodooctane can adopt numerous conformations. MD simulations

can explore the conformational landscape and determine the relative populations of different

conformers at a given temperature. This is crucial for understanding how the molecule's shape

influences its reactivity and physical properties.

MD simulations of liquid 1-iodooctane can be used to calculate properties such as density,

viscosity, and diffusion coefficients. These simulations require an accurate force field that

describes the interactions between the molecules.

Key Chemical Reactions and Mechanisms
Nucleophilic Substitution (Sₙ2) Reactions
1-Iodooctane is an excellent substrate for Sₙ2 reactions due to the low steric hindrance at the

primary carbon and the excellent leaving group ability of the iodide ion.[2]

The general mechanism involves a backside attack by a nucleophile on the carbon atom

bonded to the iodine, leading to an inversion of stereochemistry at the carbon center.

A typical computational workflow to study the Sₙ2 reaction of 1-iodooctane with a nucleophile

(e.g., CN⁻) would involve:

Geometry optimization of the reactants (1-iodooctane and the nucleophile), the transition

state, and the products.
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Frequency calculations to confirm the nature of the stationary points (reactants and products

as minima, transition state as a first-order saddle point) and to obtain zero-point vibrational

energies (ZPVE).

Calculation of the potential energy surface (PES) along the reaction coordinate (e.g., the C-

Nu and C-I bond distances) to determine the activation energy barrier.

Inclusion of solvent effects, often using a polarizable continuum model (PCM), to simulate

the reaction in solution.
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Computational Workflow for an Sₙ2 Reaction Study.

Photodissociation Dynamics
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The C-I bond in 1-iodooctane is susceptible to cleavage upon absorption of ultraviolet (UV)

light. This photodissociation process can proceed through different electronic excited states,

leading to the formation of an octyl radical and an iodine atom.

Theoretical studies on the photodissociation of iodoalkanes often involve the calculation of

potential energy curves along the C-I bond coordinate for the ground and various excited

states.[10] These calculations help to understand the dissociation pathways and the energy

distribution in the products.
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Excited States

Photoproducts
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Simplified Photodissociation Pathway of 1-Iodooctane.

Experimental Protocols for Computational
Comparison
Detailed experimental protocols are essential for validating computational results. Below are

outlines for key experiments.
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Protocol: Vibrational Spectroscopy (IR and Raman)
Sample Preparation: Obtain a pure sample of 1-iodooctane. For IR spectroscopy, a thin film

can be prepared between two KBr or NaCl plates. For Raman spectroscopy, the liquid

sample can be placed in a glass capillary tube.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for IR analysis and a

dispersive or FT-Raman spectrometer for Raman analysis.

Data Acquisition: Record the spectra over the appropriate wavenumber range (e.g., 4000-

400 cm⁻¹ for IR and 3500-100 cm⁻¹ for Raman).

Data Analysis: Identify the characteristic vibrational modes, such as C-H stretching, CH₂

bending, and the C-I stretching frequency (typically found in the far-IR region, around 500-

600 cm⁻¹). Compare the experimental peak positions and intensities with the results from

quantum chemical frequency calculations.

Experimental Computational

Prepare 1-Iodooctane Sample
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Optimize Geometry (DFT)
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Workflow for Comparing Experimental and Computational Vibrational Spectra.

Protocol: Sₙ2 Reaction Kinetics
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Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of 1-
iodooctane and a nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetone).[2]

Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction

mixture and quench the reaction. Analyze the concentration of the reactant or product using

a suitable technique, such as gas chromatography (GC) or high-performance liquid

chromatography (HPLC).

Data Analysis: Plot the concentration of the reactant versus time. From the rate law for an

Sₙ2 reaction (rate = k[1-iodooctane][nucleophile]), determine the second-order rate constant

(k).

Computational Comparison: Compare the experimentally determined rate constant with the

rate constant calculated from transition state theory using the computationally derived

activation energy.

Conclusion
Theoretical and computational studies provide a powerful lens through which to understand the

structure, reactivity, and dynamics of 1-iodooctane. While specific computational data for this

molecule is not abundant in the current literature, the principles and methodologies described

in this guide, drawn from studies of analogous systems, offer a robust framework for its

investigation. By combining quantum chemical calculations, molecular dynamics simulations,

and close comparison with experimental data, researchers can gain a predictive understanding

of 1-iodooctane's behavior, facilitating its application in drug discovery, organic synthesis, and

materials science. Future computational work focusing specifically on 1-iodooctane would be

invaluable in further refining our understanding of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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